molecular formula C9H19NO B2717820 (1R,2R)-2-Propoxycyclohexan-1-amine CAS No. 2253632-57-2

(1R,2R)-2-Propoxycyclohexan-1-amine

Cat. No. B2717820
CAS RN: 2253632-57-2
M. Wt: 157.257
InChI Key: GYFVXKCVBQFVPY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Propoxycyclohexan-1-amine, also known as PCP-OH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Methods and Synthesis

  • Enantioselective Synthesis : A study demonstrated the use of N-heterocyclic carbene (NHC) catalysis for the α-carbon amination of chloroaldehydes, leveraging cyclohexadiene-1,2-diimines as amination reagents. This method facilitates the production of optically enriched dihydroquinoxalines, crucial structures in natural products and synthetic bioactive molecules (Ruoyan Huang et al., 2019).
  • Epoxy-silica Polymers for Stone Conservation : The reaction between epoxy derivatives and primary amines has been explored to create solids for stone conservation. These materials exhibit a siloxane network with pendant epoxycyclohexyl groups, indicating potential applications in conservation and material science (P. Cardiano et al., 2005).

Material Science and Polymer Chemistry

  • Polymer Synthesis : Research into organolanthanide-mediated ethylene polymerizations introduced the chain transfer agent dicyclohexylamine, producing amine-terminated polyethylenes. This represents a pioneering method for introducing electron-rich amine groups into polyolefins, which are typically inert, indicating significant implications for material science and polymer engineering (Smruti B. Amin & T. Marks, 2007).

Advanced Synthesis Techniques

  • Amine-Catalyzed Epoxidation : Studies highlight the role of amines in catalyzing the epoxidation of alkenes, emphasizing their dual function as phase transfer catalysts and Oxone activators. This process, which achieves significant levels of asymmetric induction, underscores the versatility of amines in synthetic organic chemistry (V. Aggarwal et al., 2003).

Biobased Polymers

  • Biobased Amines : The synthesis of biobased primary and secondary amines from various biomass sources is crucial for developing sustainable polymers. These amines are fundamental monomers for producing polyamides, polyureas, and polyepoxides, highlighting the importance of sustainable approaches in chemical manufacturing (V. Froidevaux et al., 2016).

properties

IUPAC Name

(1R,2R)-2-propoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFVXKCVBQFVPY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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